

JNJ-42041935: A Comprehensive Target Selectivity Profile

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Compound of Interest

Compound Name: JNJ-42041935

Cat. No.: B608221

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Introduction

JNJ-42041935 is a potent, cell-permeable, and selective inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2][3] By inhibiting PHDs, **JNJ-42041935** stabilizes HIF- α , a key transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia). This stabilization leads to the transcription of various genes involved in erythropoiesis, angiogenesis, and cell metabolism.[4] This document provides an in-depth technical guide on the target selectivity profile of **JNJ-42041935**, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Target Selectivity Profile

JNJ-42041935 is a competitive inhibitor with respect to the 2-oxoglutarate co-substrate of PHD enzymes.[1][2] The compound exhibits potent inhibition of the three main PHD isoforms (PHD1, PHD2, and PHD3).

Primary Target Affinity

The inhibitory potency of **JNJ-42041935** against the full-length human PHD isoforms is summarized in the table below. The data are presented as pKi values, which represent the

negative logarithm of the inhibition constant (K_i). A higher pK_i value indicates a stronger binding affinity.

Target	pK_i (mean \pm SEM)	K_i (nM)
PHD1	7.91 ± 0.04	12.3
PHD2	7.29 ± 0.05	51.3
PHD3	7.65 ± 0.09	22.4

Data sourced from multiple references.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Off-Target Selectivity

JNJ-42041935 demonstrates high selectivity for PHD enzymes over the structurally related asparaginyl hydroxylase, Factor Inhibiting HIF (FIH).[\[2\]](#)[\[3\]](#) The compound also shows minimal affinity for a wide range of other enzymes, receptors, and ion channels at concentrations up to 10 μ M.

Factor Inhibiting HIF (FIH)

Target	pIC_{50}	IC_{50} (μ M)	Selectivity vs. PHD2
FIH	~ 4	~ 100	>100-fold

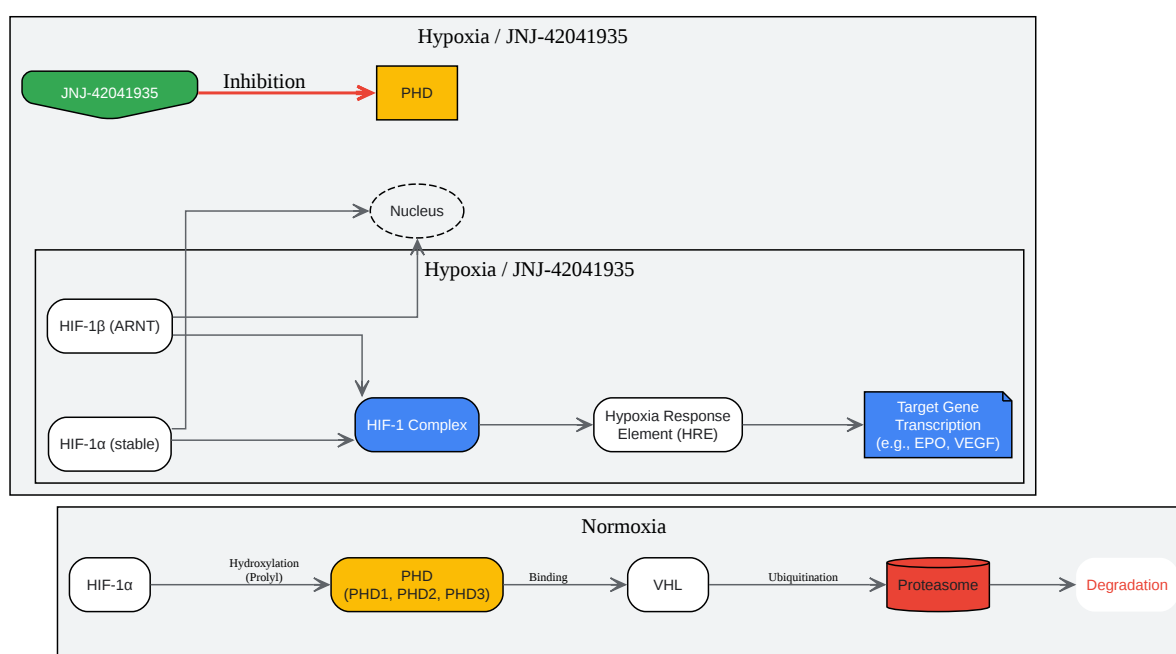
Data sourced from multiple references.[\[2\]](#)[\[3\]](#)

Broad Panel Selectivity

JNJ-42041935 has been evaluated against a panel of other potential off-targets. At concentrations of 1 and 10 μ M, the compound exhibited minimal inhibitory activity against a wide range of receptors, enzymes, and kinases. While specific quantitative data from a comprehensive commercial panel screening is not publicly available, the consistent reporting of high selectivity underscores its focused mechanism of action.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Signaling Pathway

The primary mechanism of action of **JNJ-42041935** is the inhibition of PHD enzymes, which leads to the stabilization and activation of HIF-1 α . The following diagram illustrates this signaling pathway.



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Caption: Mechanism of HIF-1 α stabilization by **JNJ-42041935**.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the target selectivity of **JNJ-42041935**.

In Vitro PHD Enzyme Inhibition Assay

This assay determines the potency of **JNJ-42041935** against purified PHD enzymes. A variety of methods can be employed, with a common approach being the detection of a reaction product or the consumption of a co-substrate. Below is a representative protocol based on a colorimetric method that measures the consumption of the co-substrate 2-oxoglutarate.



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Caption: Workflow for an in vitro PHD enzyme inhibition assay.

Protocol Details:

- Reagent Preparation:
 - Assay Buffer: 50 mM HEPES, pH 7.5.
 - Enzyme: Recombinant human PHD1, PHD2, or PHD3.
 - Substrate: A synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1 α .
 - Co-substrates and Co-factors: 2-oxoglutarate, L-ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O.
 - Test Compound: **JNJ-42041935** dissolved in DMSO and serially diluted.
- Assay Procedure:

- The PHD enzyme is pre-incubated with varying concentrations of **JNJ-42041935** in the assay buffer containing ascorbate and Fe(II) for a defined period (e.g., 15 minutes) at room temperature.
- The enzymatic reaction is initiated by the addition of the HIF-1 α peptide substrate and 2-oxoglutarate.
- The reaction is allowed to proceed at 37°C for a specific time (e.g., 20-60 minutes).
- The reaction is terminated by the addition of an acid, such as perchloric acid.
- Detection and Analysis:
 - The amount of remaining 2-oxoglutarate is determined by a colorimetric method.
 - The percentage of inhibition is calculated for each concentration of **JNJ-42041935** relative to a DMSO control.
 - The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation. The K_i value can then be calculated using the Cheng-Prusoff equation.

In Vitro FIH Inhibition Assay

This assay measures the inhibitory activity of **JNJ-42041935** against FIH, often using a radiolabeled co-substrate.



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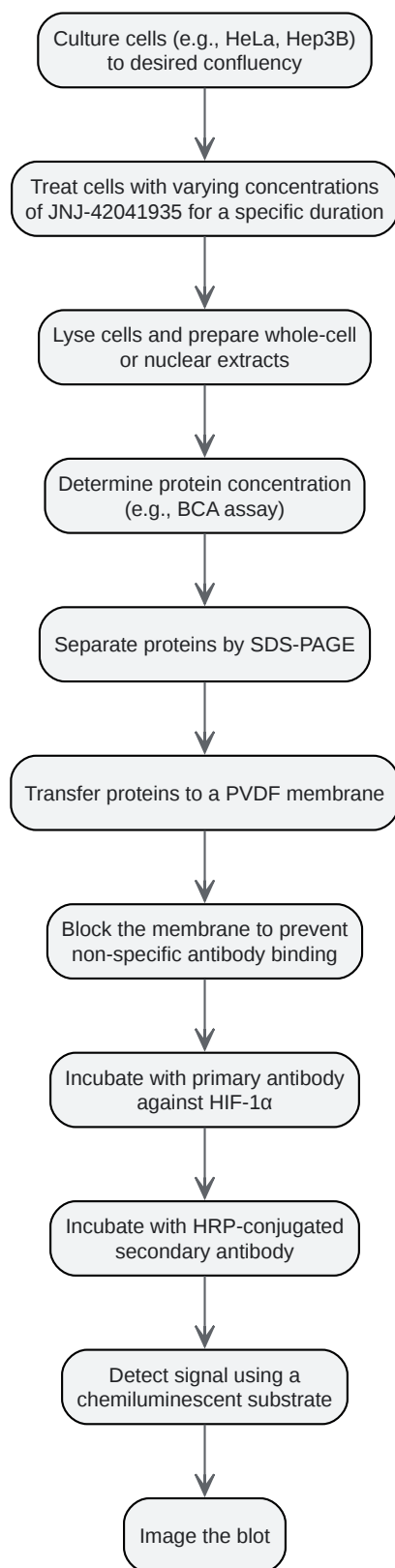
Caption: Workflow for a radiolabeled FIH inhibition assay.

Protocol Details:

- Reagent Preparation:
 - Enzyme: Purified full-length FIH.[\[5\]](#)[\[6\]](#)
 - Substrate: A synthetic HIF-1 α peptide (e.g., corresponding to residues Asp788 to Leu822).[\[5\]](#)[\[6\]](#)
 - Radiolabeled Co-substrate: [^{14}C]-2-oxoglutarate.[\[5\]](#)[\[6\]](#)
 - Other reagents: FeNH_4SO_4 in reaction buffer.[\[5\]](#)[\[6\]](#)
- Assay Procedure:
 - FIH (e.g., 17.1 nM) is pre-incubated with **JNJ-42041935** for 30 minutes.[\[5\]](#)[\[6\]](#)
 - The reaction is initiated by the addition of 1 μM [^{14}C]-2-oxoglutarate.[\[5\]](#)[\[6\]](#)
 - The reaction proceeds for 10 minutes.[\[5\]](#)[\[6\]](#)
- Detection and Analysis:
 - The released [^{14}C] O_2 is captured and quantified by liquid scintillation counting.
 - The IC_{50} value is determined from the concentration-response curve.

Cellular HIF-1 α Stabilization Assay (Western Blot)

This assay confirms the ability of **JNJ-42041935** to stabilize HIF-1 α in a cellular context.



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Caption: Workflow for Western blot analysis of HIF-1α stabilization.

Protocol Details:

- Cell Culture and Treatment:
 - Cells (e.g., HeLa or Hep3B) are cultured to approximately 80% confluency.
 - Cells are treated with a range of **JNJ-42041935** concentrations for a specified time (e.g., 4-24 hours).
- Protein Extraction and Quantification:
 - Cells are harvested and lysed to obtain either whole-cell lysates or nuclear extracts.
 - Protein concentration is determined using a standard method like the BCA assay.
- Western Blotting:
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked (e.g., with 5% non-fat milk in TBST).
 - The membrane is incubated with a primary antibody specific for HIF-1 α , followed by an HRP-conjugated secondary antibody.
 - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β -actin or lamin) should be used to ensure equal protein loading.

Conclusion

JNJ-42041935 is a potent and highly selective inhibitor of the PHD family of enzymes. Its well-defined target profile, with minimal off-target activity, makes it a valuable tool for investigating the physiological and pathological roles of HIF stabilization. The experimental protocols outlined in this guide provide a framework for the continued study and characterization of this and other PHD inhibitors.

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